7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one
Description
This compound is a chromen-4-one derivative featuring a 4-methoxyphenyl substituent at position 3, a methyl group at position 8, and a piperazine-based ethoxy side chain at position 5. Chromenones (coumarin analogs) are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects. This compound’s structural complexity suggests tailored bioactivity, likely targeting receptors or enzymes influenced by aryl and heterocyclic substituents .
Properties
IUPAC Name |
7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)-8-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-18-23(31-16-14-27-11-9-26(10-12-27)13-15-28)8-7-21-24(29)22(17-32-25(18)21)19-3-5-20(30-2)6-4-19/h3-8,17,28H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSIBTJKGZAYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including esterification, cyclization, and substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinones.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its interaction with biological systems can be studied to understand its effects on cellular processes.
Medicine: It has been investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Position 3: The 4-methoxyphenyl group (target compound) is replaced with chlorophenyl (), benzimidazole (), or phenoxy groups (), altering electronic and steric properties.
- Piperazine Modifications: Ethyl (), methyl (), and hydroxyethyl (target compound, ) substituents on piperazine affect solubility and receptor binding.
- Chromenone Core Modifications: Trifluoromethyl () and ethyl () groups increase lipophilicity, which may enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
